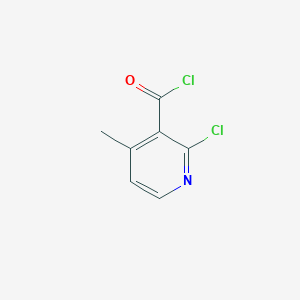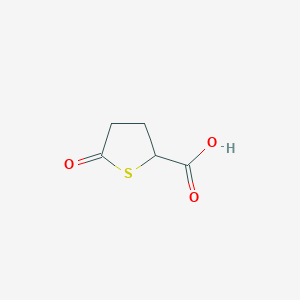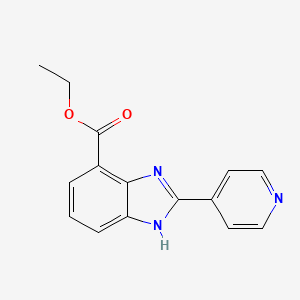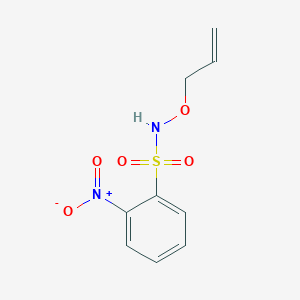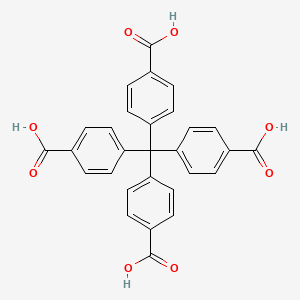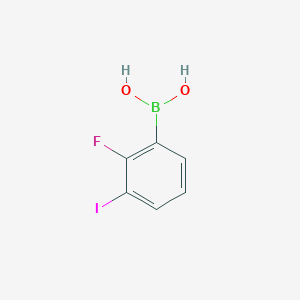
2-氟-3-碘苯基硼酸
描述
2-Fluoro-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with both a fluorine and an iodine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
科学研究应用
2-Fluoro-3-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups
Biochemical Pathways
Boronic acids are versatile molecules used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . They can also act as inhibitors or modulators in various biological pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Fluoro-3-iodophenylboronic acid are not well-documented. The effects would depend on the specific targets and pathways that the compound interacts with. Boronic acids can have diverse effects, ranging from inhibiting enzyme activity to modulating receptor signaling .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-iodophenylboronic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the reactivity of boronic acids is known to be influenced by pH, as they can form boronate esters under alkaline conditions .
生化分析
Cellular Effects
The effects of 2-Fluoro-3-iodophenylboronic acid on cellular processes are an area of active research. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it may affect the activity of kinases and phosphatases, which are critical regulators of cell signaling. Furthermore, 2-Fluoro-3-iodophenylboronic acid has been shown to impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-iodophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition or activation of enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, thereby modulating their activity. Additionally, 2-Fluoro-3-iodophenylboronic acid can bind to specific biomolecules, altering their structure and function. These interactions can lead to changes in gene expression and cellular responses .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-iodophenylboronic acid in animal models are dose-dependent. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage is required to observe measurable effects. Additionally, high doses of 2-Fluoro-3-iodophenylboronic acid can be toxic, leading to adverse effects such as organ damage and metabolic disturbances .
Metabolic Pathways
2-Fluoro-3-iodophenylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. This compound can interact with enzymes such as oxidases and transferases, which play a role in its biotransformation. The metabolic flux of 2-Fluoro-3-iodophenylboronic acid can influence the levels of metabolites in cells, thereby affecting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of 2-Fluoro-3-iodophenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of 2-Fluoro-3-iodophenylboronic acid can influence its biochemical activity and its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-iodophenylboronic acid is an important factor in determining its activity and function. This compound can be targeted to specific organelles or compartments within the cell through post-translational modifications or targeting signals. The localization of 2-Fluoro-3-iodophenylboronic acid can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 2-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-3-iodophenylboronic acid may involve more scalable and efficient methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes .
化学反应分析
Types of Reactions
2-Fluoro-3-iodophenylboronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Substitution Reactions: May involve reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenylboronic Acids: Formed through various substitution reactions.
相似化合物的比较
Similar Compounds
2-Fluorophenylboronic Acid: Similar structure but lacks the iodine atom.
3-Iodophenylboronic Acid: Similar structure but lacks the fluorine atom.
6-Bromo-2-fluoro-3-iodophenylboronic Acid: Contains an additional bromine atom.
Uniqueness
2-Fluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This dual substitution allows for a wider range of chemical reactivity and selectivity in synthetic applications compared to its mono-substituted counterparts .
属性
IUPAC Name |
(2-fluoro-3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMDGAIATJXYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584396 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016231-39-2 | |
| Record name | (2-Fluoro-3-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


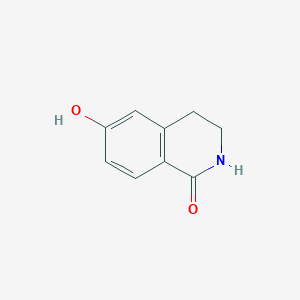


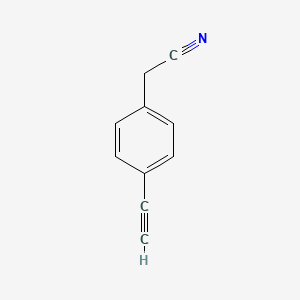
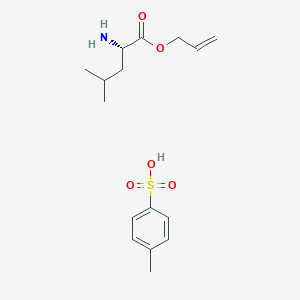
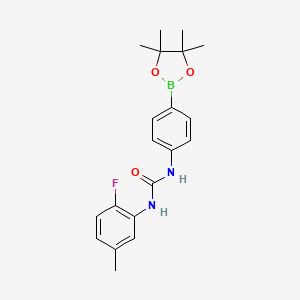
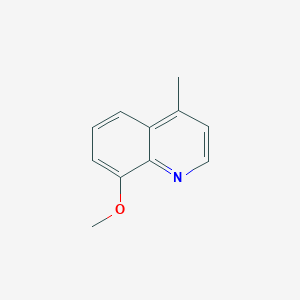
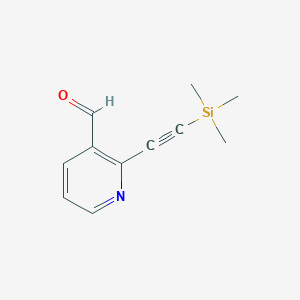
![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)
